

Application Notes and Protocols: Measuring SGK3 Substrate Phosphorylation After Degradation Treatment

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Compound of Interest

Compound Name: PROTAC SGK3 degrader-1

Cat. No.: B2619681

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Serum and glucocorticoid-regulated kinase 3 (SGK3) is a member of the AGC family of protein kinases and a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.^{[1][2]} Unlike its well-studied paralog Akt, SGK3 possesses a unique Phox homology (PX) domain that targets it to endosomes by binding to phosphatidylinositol 3-phosphate (PtdIns(3)P).^{[3][4]} Upon recruitment, SGK3 is activated through phosphorylation by PDK1 and mTORC2.^{[3][5]}

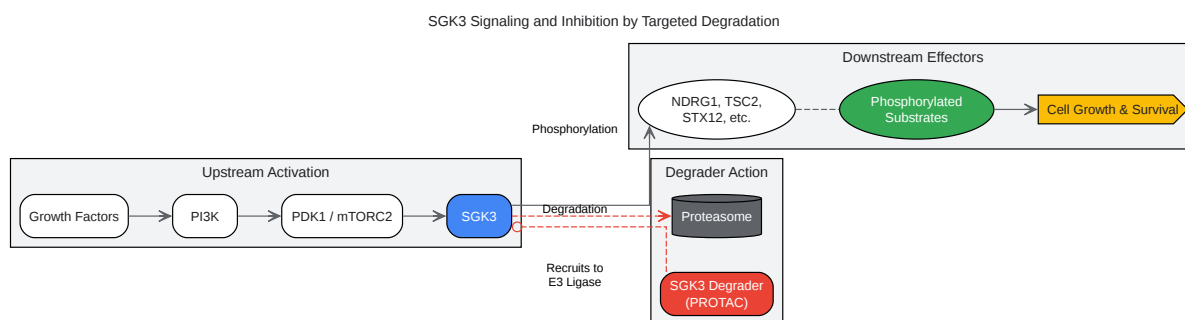
In oncology, particularly in breast cancer, SGK3 has emerged as a key mediator of resistance to PI3K and Akt inhibitors.^{[4][6][7]} Cancer cells can upregulate SGK3 signaling to bypass therapeutic blockade, reactivating pro-survival pathways like mTORC1 by phosphorylating shared substrates such as TSC2.^{[5][8][9]} This makes SGK3 a compelling therapeutic target.

Targeted protein degradation, utilizing technologies like proteolysis-targeting chimeras (PROTACs), offers a powerful alternative to traditional enzyme inhibition.^{[9][10][11]} A PROTAC is a heterobifunctional molecule that recruits a target protein (e.g., SGK3) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^{[11][12]} This approach eliminates the entire protein, preventing both its catalytic and non-catalytic functions.

Verifying the efficacy of an SGK3 degrader requires not only confirming the reduction of total SGK3 protein levels but also demonstrating a functional consequence on downstream signaling. Measuring the phosphorylation status of known SGK3 substrates is the most direct method to quantify the impact of SGK3 degradation on its signaling output. These application notes provide detailed protocols for both targeted and global analysis of SGK3 substrate phosphorylation following treatment with a degrader.

SGK3 Signaling and Degradation Mechanism of Action

Growth factor signaling activates PI3K, leading to the production of phosphoinositides that recruit and activate kinases. SGK3 is activated and proceeds to phosphorylate a range of downstream substrates, promoting cell growth, proliferation, and survival. An SGK3 degrader (e.g., a PROTAC) hijacks the cell's ubiquitin-proteasome system to eliminate SGK3, thereby blocking the phosphorylation of its substrates and inhibiting downstream signaling.



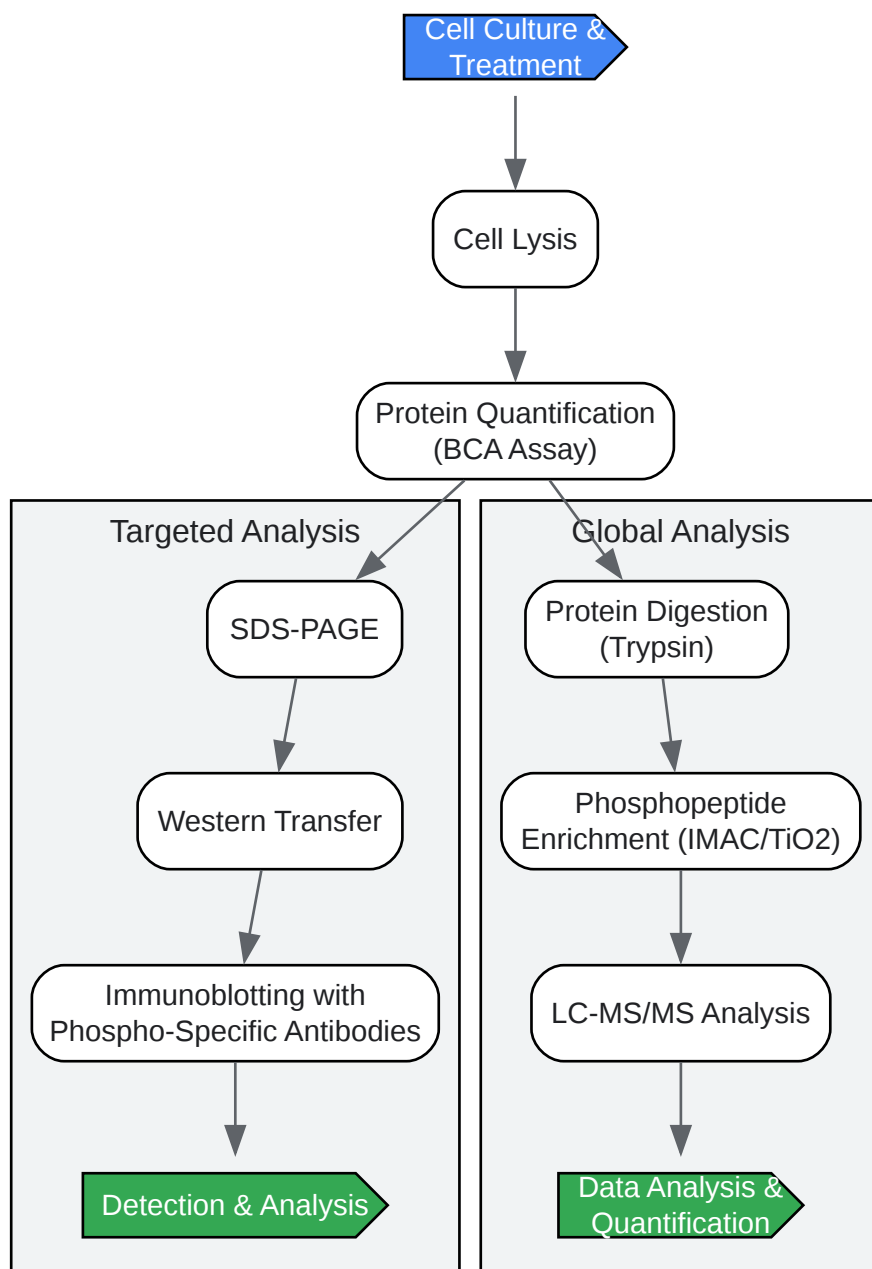
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Caption: SGK3 pathway and degrader-induced inhibition.

General Experimental Workflow

The overall process for assessing SGK3 substrate phosphorylation involves treating cultured cells with the SGK3 degrader, preparing cell lysates, and analyzing protein phosphorylation through targeted or global methods.

General Workflow for Measuring Substrate Phosphorylation



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Caption: Workflow for targeted and global phosphorylation analysis.

Data Presentation: Quantitative Analysis

Presenting data in a clear, tabular format is essential for comparing the effects of degrader treatment across different concentrations and substrates.

Table 1: Example Dose-Response Data from Immunoblotting This table summarizes the quantitative analysis of SGK3 protein levels and the phosphorylation of its substrate, NDRG1, after an 8-hour treatment with SGK3-PROTAC1 in a breast cancer cell line (e.g., ZR-75-1). Data is normalized to a vehicle (DMSO) control.

SGK3-PROTAC1 Conc. (μM)	% SGK3 Protein Remaining (± SEM)	% p-NDRG1 (T346) Level (± SEM)
0 (DMSO)	100 ± 5.2	100 ± 7.1
0.03	85 ± 4.5	81 ± 6.3
0.1	48 ± 3.9	41 ± 5.5
0.3	21 ± 2.8	15 ± 3.2
1.0	19 ± 2.5	12 ± 2.9

Table 2: Example Data from Global Phosphoproteomics Analysis This table shows a partial list of significantly down-regulated phosphorylation sites in cells treated with 0.3 μM SGK3-PROTAC1 for 8 hours. The fold change represents the ratio of phosphopeptide abundance in treated vs. control cells.

Protein Name	Gene Symbol	Phosphorylation Site	Fold Change (Treated/Control)	p-value	Putative Function
N-myc downstream regulated 1	NDRG1	Thr346	-6.7	< 0.001	Metastasis Suppressor
Tuberous sclerosis 2	TSC2	Ser939	-4.5	< 0.001	mTORC1 Regulation
Syntaxin-12	STX12	Ser139	-5.2	< 0.001	Endosomal Trafficking
WD repeat-containing protein 44	WDR44	Ser346	-3.9	< 0.005	Endosomal Signaling
FOXO3	FOXO3	Ser253	-2.8	< 0.01	Transcription Factor

Experimental Protocols

Protocol 1: Targeted Analysis by Western Blot

This protocol describes the use of Western blotting to measure changes in the phosphorylation of a specific SGK3 substrate, such as NDRG1 at threonine 346, following degrader treatment.

[\[13\]](#)

Materials:

- Cell Line: SGK3-dependent breast cancer cell line (e.g., ZR-75-1, CAMA-1).
- Reagents: SGK3 Degrader (e.g., SGK3-PROTAC1), DMSO (vehicle control), complete cell culture medium, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit.
- Antibodies:

- Primary: Rabbit anti-SGK3, Rabbit anti-phospho-NDRG1 (Thr346), Mouse anti-Total NDRG1, Mouse anti- β -Actin (loading control).
- Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
- Equipment: Cell culture incubator, SDS-PAGE equipment, Western blot transfer system, imaging system (chemiluminescence).[\[14\]](#)[\[15\]](#)

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
 - Prepare serial dilutions of the SGK3 degrader in culture medium. Include a DMSO-only vehicle control.
 - Treat cells with the degrader or DMSO for the desired time course (e.g., 2, 4, 8, 24 hours). A typical effective concentration for SGK3-PROTAC1 is 0.1-0.3 μ M for 8 hours.[\[6\]](#)[\[7\]](#)[\[13\]](#)
- Cell Lysis:
 - Aspirate the medium and wash cells twice with ice-cold PBS.
 - Add 100-150 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total cell lysate) to a new tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

- SDS-PAGE and Western Transfer:
 - Normalize lysate concentrations with lysis buffer and add 4X Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
 - Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-p-NDRG1 at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[\[14\]](#)
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
 - Wash the membrane again three times for 10 minutes each with TBST.
- Detection and Analysis:
 - Prepare ECL substrate and apply it to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal, and then normalize all samples to the loading control (β-Actin).

Protocol 2: Global Analysis by Quantitative Phosphoproteomics (SILAC-based)

This protocol provides a workflow for the unbiased, large-scale identification and quantification of SGK3-dependent phosphorylation events using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with LC-MS/MS.[\[16\]](#)[\[17\]](#)

Materials:

- Reagents: SILAC-compatible cell culture medium (e.g., DMEM), "Heavy" isotopes ($^{13}\text{C}_6, ^{15}\text{N}_2$ -Lysine; $^{13}\text{C}_6, ^{15}\text{N}_4$ -Arginine), "Light" isotopes (normal Lysine and Arginine), dialyzed FBS, SGK3 degrader, DMSO.
- Sample Processing: DTT, Iodoacetamide, Sequencing-grade Trypsin, Phosphopeptide enrichment kit (e.g., IMAC or TiO_2), C18 desalting columns.
- Equipment: High-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-flow HPLC system.

Procedure:

- SILAC Labeling and Cell Treatment:
 - Culture cells for at least 6 passages in "Heavy" or "Light" SILAC medium to ensure >98% isotope incorporation.
 - Treat the "Heavy"-labeled cells with the SGK3 degrader (e.g., 0.3 μM for 8 hours).
 - Treat the "Light"-labeled cells with DMSO as a vehicle control.
- Lysis and Protein Digestion:
 - Harvest and lyse cells from both conditions as described in Protocol 1.
 - Quantify protein concentration (BCA assay).
 - Mix equal amounts of protein (e.g., 1 mg each) from the "Heavy" and "Light" lysates.
 - Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the protein mixture into peptides using trypsin overnight.

- Phosphopeptide Enrichment:
 - Enrich for phosphopeptides from the complex peptide mixture using an IMAC or TiO₂ affinity chromatography method according to the manufacturer's protocol. This step is critical to detect low-abundance phosphopeptides.[17][18]
 - Desalt the enriched phosphopeptides using a C18 StageTip or equivalent.
- LC-MS/MS Analysis:
 - Analyze the desalted phosphopeptides using a nano-LC-MS/MS system. Peptides are separated by reverse-phase chromatography over a long gradient (e.g., 120 minutes) and analyzed by the mass spectrometer.
 - The mass spectrometer will acquire high-resolution MS1 scans followed by data-dependent MS2 scans (fragmentation) of the most abundant peptide ions.
- Data Analysis:
 - Process the raw mass spectrometry data using a software platform like MaxQuant.
 - The software will perform peptide identification, protein inference, and SILAC-based quantification by calculating the "Heavy"/"Light" (H/L) ratio for each identified phosphopeptide.
 - An H/L ratio significantly less than 1 indicates that the phosphorylation event was down-regulated by the SGK3 degrader treatment.
 - Perform statistical analysis to identify phosphosites with significant changes and map them to known SGK3 substrates or novel candidate proteins.[19]

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